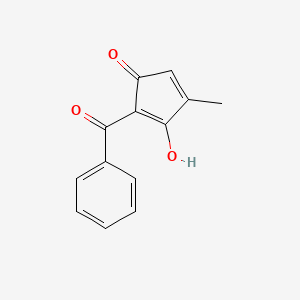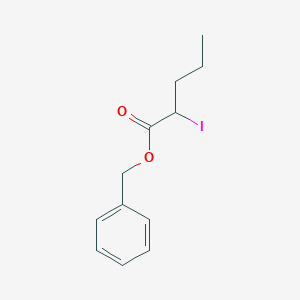![molecular formula C22H23NO2 B14190215 1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one CAS No. 834914-41-9](/img/structure/B14190215.png)
1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a benzyloxy group attached to the naphthalene ring and a dimethylamino group attached to the propanone moiety
Méthodes De Préparation
The synthesis of 1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyloxy Naphthalene Intermediate: The initial step involves the reaction of naphthalene with benzyl chloride in the presence of a base such as sodium hydroxide to form 6-(benzyloxy)naphthalene.
Introduction of the Dimethylamino Group: The next step involves the reaction of the benzyloxy naphthalene intermediate with dimethylamine in the presence of a catalyst such as palladium on carbon (Pd/C) to introduce the dimethylamino group.
Formation of the Final Compound: The final step involves the reaction of the intermediate with propanone under specific reaction conditions to form this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Analyse Des Réactions Chimiques
1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where the benzyloxy or dimethylamino groups are replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds and as a reagent in various organic reactions.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a fluorescent probe.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one can be compared with other similar compounds, such as:
1-(6-(Dimethylamino)naphthalen-2-yl)propan-1-one: This compound is similar in structure but lacks the benzyloxy group, which may result in different chemical properties and applications.
1-(6-(Dimethylamino)naphthalen-2-yl)-2,2-dimethylpropan-1-one: This derivative has an additional methyl group, which may affect its reactivity and biological activity.
1-(Benzyloxy)propan-2-one: This compound has a similar benzyloxy group but lacks the naphthalene and dimethylamino moieties, leading to different chemical behavior.
Propriétés
Numéro CAS |
834914-41-9 |
|---|---|
Formule moléculaire |
C22H23NO2 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
2-(dimethylamino)-1-(6-phenylmethoxynaphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C22H23NO2/c1-16(23(2)3)22(24)20-10-9-19-14-21(12-11-18(19)13-20)25-15-17-7-5-4-6-8-17/h4-14,16H,15H2,1-3H3 |
Clé InChI |
ZMOURWQUBJFHIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC2=C(C=C1)C=C(C=C2)OCC3=CC=CC=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol](/img/structure/B14190148.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester](/img/structure/B14190162.png)


![4-[2-Chloro-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14190180.png)


![{2-[(4-Methylphenyl)methylidene]cyclopropyl}methanol](/img/structure/B14190190.png)
![1-[4-(Benzyloxy)phenyl]-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14190198.png)
![(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one](/img/structure/B14190199.png)



